pKa Depression of 1.5 Units Relative to 5-Hydroxy-2(1H)-quinolinone Modulates Ionization and Solubility
The predicted pKa of 6-chloro-5-hydroxy-2(1H)-quinolinone is 7.15±0.20 , compared with 8.65±0.20 for the non-chlorinated parent compound 5-hydroxy-2(1H)-quinolinone . The electron-withdrawing effect of the C6 chlorine substituent lowers the pKa by approximately 1.5 log units, meaning that at pH 7.4 the target compound is >60% ionized while the des-chloro analog remains largely neutral. This difference is consequential for aqueous solubility, membrane permeability, and the ability to form crystalline salts.
| Evidence Dimension | Acid dissociation constant (pKa, predicted by ACD/Labs) |
|---|---|
| Target Compound Data | pKa = 7.15±0.20 |
| Comparator Or Baseline | 5-Hydroxy-2(1H)-quinolinone: pKa = 8.65±0.20 |
| Quantified Difference | ΔpKa ≈ -1.5 (target more acidic) |
| Conditions | Predicted values (ACD/Labs); no experimental pKa data available for either compound. |
Why This Matters
The lower pKa dictates the ionization state in biological assays and formulation buffers, directly influencing solubility and permeability profiles that differ from the comparator, making substitution inappropriate without re-optimization of assay or formulation conditions.
